13,14-dihydro-15-keto Prostaglandin E1-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13,14-dihydro-15-keto Prostaglandin E1-d4 (13,14-dh-15-k PGE1-d4) contains four deuterium atoms at the 3, 3/', 4, and 4/' positions. It is intended for use as an internal standard for the quantification of 13,14-dh-15-k PGE1 by GC- or LC-mass spectrometry. 13,14-dh-15-k PGE1 is a metabolite of PGE1 with much reduced biological activity. Steady state plasma concentrations are about 10 pg/ml. 13,14-dh-15-k PGE1 is a weak inhibitor of ADP-induced platelet aggregation in human PRP and washed platelets with IC50 values of 54 and 200 µM, respectively, compared to PGE1 which has an IC50 value of 40 nM.
Scientific Research Applications
Metabolic Formation and Effects in Peripheral Arterial Occlusive Disease
13,14-dihydro-15-keto Prostaglandin E1-d4 is formed during intravenous infusions of prostaglandin E1 in patients with peripheral arterial occlusive disease. Its formation could contribute to the beneficial effects of PGE1 administered intravenously in these patients (Peskar et al., 1991).
Induction of Arterial Thromboresistance
This compound, along with its derivatives, has been studied for its potential role in rendering the arterial wall less thrombogenic. In experiments, 13,14-dihydro-PGE1 showed comparable potency to PGE1 in inducing arterial thromboresistance (Sinzinger et al., 1998).
Transformation and Catabolism Studies
Research has also focused on the transformation of prostaglandin I2 into 15-keto-13,14-dihydro 6-ketoprostaglandin E1, indicating the metabolic pathways involved in prostaglandin catabolism (Pace-Asciak & Domazet, 1984).
Metabolic Degradation in Peripheral Arterial Occlusive Disease
Further studies show the dose-dependent increase of the immediate precursor of 13,14-dihydro-PGE1 during PGE1 administration in volunteers, suggesting its role in therapeutic effects (Peskar et al., 1991).
Application in Analytical Chemistry
This compound has been utilized in the development of analytical methods, like the synthesis of labeled compounds for GC-MS analysis in biological fluids (Tsikas et al., 1993).
Properties
Molecular Formula |
C20H30O5D4 |
---|---|
Molecular Weight |
358.5 |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h16-17,19,23H,2-14H2,1H3,(H,24,25)/t16-,17-,19-/m1/s1/i5D2,8D2 |
InChI Key |
CDUVSQMTLOYKTR-GBXRSTSUSA-N |
SMILES |
CCCCCC(CC[C@H]([C@H]1CCCC([2H])([2H])C([2H])([2H])CC(O)=O)[C@H](O)CC1=O)=O |
Synonyms |
13,14-dh-15-k PGE1-d4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.